2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one
Overview
Description
2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine, followed by acetylation. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: A related compound with similar structural features but different functional groups.
3-Acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-one: Another compound with a pyrrole ring, used in different applications.
Uniqueness
2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to its specific acetyl group and the fused ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-acetyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-4-7-2-9(12)3-8(7)5-10/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIZEKRAHOYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(=O)CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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